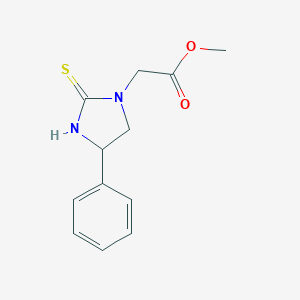
2-iodo-N-(1-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-(1-piperidinyl)benzamide, also known as IPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. IPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 315.26 g/mol.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-(1-piperidinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Studies have shown that 2-iodo-N-(1-piperidinyl)benzamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, 2-iodo-N-(1-piperidinyl)benzamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-iodo-N-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-iodo-N-(1-piperidinyl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases are characterized by the activation of various immune cells, which release pro-inflammatory cytokines that contribute to tissue damage. 2-iodo-N-(1-piperidinyl)benzamide has been found to inhibit the production of these cytokines, reducing inflammation and tissue damage. In neurodegenerative diseases, 2-iodo-N-(1-piperidinyl)benzamide has been shown to protect neurons from oxidative stress and inflammation, potentially slowing down disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-iodo-N-(1-piperidinyl)benzamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. Additionally, 2-iodo-N-(1-piperidinyl)benzamide has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using 2-iodo-N-(1-piperidinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
Despite the significant progress made in the study of 2-iodo-N-(1-piperidinyl)benzamide, there is still much to be explored. One possible future direction is the development of 2-iodo-N-(1-piperidinyl)benzamide derivatives with improved solubility and bioavailability, making them more suitable for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 2-iodo-N-(1-piperidinyl)benzamide and its potential applications in various diseases. Finally, the development of new techniques for the delivery of 2-iodo-N-(1-piperidinyl)benzamide to target tissues could potentially enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-iodo-N-(1-piperidinyl)benzamide involves a multi-step process that includes the reaction of 2-iodobenzoic acid with piperidine and the subsequent coupling reaction with N,N-dimethylformamide. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-iodo-N-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-iodo-N-(1-piperidinyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation is a common underlying factor in many chronic diseases, and 2-iodo-N-(1-piperidinyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C12H15IN2O |
|---|---|
Peso molecular |
330.16 g/mol |
Nombre IUPAC |
2-iodo-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H15IN2O/c13-11-7-3-2-6-10(11)12(16)14-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
Clave InChI |
SNXFAIPINWPKFM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
C1CCN(CC1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)